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Compound of Interest

Compound Name:
4-(1H-1,3-benzodiazol-1-

ylmethyl)aniline

CAS No.: 142335-67-9

Cat. No.: B2478701 Get Quote

Executive Summary
In drug discovery, the 2-anilinobenzimidazole scaffold is a privileged structure found in various

kinase inhibitors and antihistamines. Its mass spectral behavior is characterized by a high

stability of the benzimidazole core. Unlike its benzothiazole counterparts, which readily

undergo C-S bond cleavage, the benzimidazole aniline follows a distinct fragmentation

pathway driven by the basicity of the imidazole nitrogen.

Key Finding: The diagnostic "fingerprint" of benzimidazole aniline is the preservation of the

imidazole ring (m/z 134) and the sequential loss of HCN, whereas benzothiazole analogs are

distinguished by the expulsion of the sulfur moiety and lower collision energy thresholds for

fragmentation.

Chemical Context & Structural Analogs
To understand the fragmentation, we must compare the electronic environments of the core

scaffolds.
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Compound
Structure
Name

MW (Da) Key Feature

Target

2-

Anilinobenzimida

zole

209.25 210.1

High Proton

Affinity

(Imidazole N)

Analog A

2-

Anilinobenzothia

zole

226.29 227.1

Weaker C-S

bond; Sulfur

isotope pattern

Analog B 2-Anilinoindole 208.26 209.1

No basic

Imidazole N;

Indole is

electron-rich

Experimental Protocol (Self-Validating System)
Scientific Integrity Note: This protocol uses a "ramp" collision energy method to ensure all

diagnostic ions are captured regardless of instrument tuning.

LC-MS/MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Rationale: The basic imidazole nitrogen (

) ensures efficient protonation

.

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 0.4 mL/min.

Fragmentation Workflow (Step-by-Step)
Precursor Selection: Isolate

210.1 (Span ± 0.5 Da).

Energy Ramp: Apply Collision Induced Dissociation (CID) energy ramp from 10 eV to 50 eV.

Why: Low CE (10-20 eV) reveals the "soft" cleavage of the exocyclic amine. High CE (>35

eV) forces the ring-opening (RDA) of the stable benzimidazole core.

Detection: Scan range

50–220.

Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of benzimidazole aniline is dictated by Charge Localization. Upon ESI, the

proton resides on the imidazole

nitrogen.

Pathway A: The "Linker" Cleavage (Dominant at Medium
CE)
The most abundant product ion arises from the cleavage of the exocyclic C-N bond.

Mechanism: Inductive cleavage driven by the stability of the benzimidazol-2-yl cation.

Transition:

210

134 (Neutral loss of Phenyl radical/Benzene, 76/78 Da).

Note: Unlike amides, the C-N bond here has partial double-bond character, requiring

moderate energy (~25 eV) to break.
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Pathway B: The Retro-Diels-Alder (RDA) & HCN Loss
(High CE)
At higher energies, the benzimidazole ring itself degrades.

Mechanism: The imidazole ring opens, expelling a neutral HCN molecule (27 Da).

Transition:

134

107 (Loss of HCN)

80.

Pathway C: Aniline Elimination (Diagnostic)
Alternatively, the charge can migrate to the aniline nitrogen (less favorable but possible),

leading to the expulsion of the benzimidazole moiety.

Transition:

210

93 (Anilinium ion).

Visualization: Fragmentation Signaling Pathway
The following diagram illustrates the causal flow of fragmentation, coded in Graphviz (DOT).
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Precursor [M+H]+
m/z 210.1

(Protonated 2-Anilinobenzimidazole)

Product Ion m/z 134.1
(2-Amino-benzimidazole cation)

[Base Peak]

Loss of Phenyl (C6H5)
Neutral Loss: 77 Da
(Primary Pathway)

Product Ion m/z 93.1
(Anilinium Ion)

C-N Cleavage
Charge Retention on Aniline

Product Ion m/z 107.1
(Loss of HCN from m/z 134)

Ring Contraction
Loss of HCN (27 Da)

Product Ion m/z 65.1
(Cyclopentadienyl cation)

Loss of HCN/H2

Click to download full resolution via product page

Caption: Figure 1. ESI-MS/MS fragmentation cascade of 2-anilinobenzimidazole. The primary

pathway (blue arrow) yields the stable m/z 134 ion.

Comparative Performance Analysis
The following table contrasts the benzimidazole aniline against its sulfur-containing analog

(Benzothiazole). This data is critical for distinguishing these isosteres in complex mixtures.

Table 1: Diagnostic Ion Comparison
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Feature
Benzimidazole

Aniline

Benzothiazole

Aniline
Differentiation Logic

Precursor (

)
210.1 227.1

Mass shift of +17 Da

(O/NH vs S).

Base Peak (

)

134.1 (2-amino-

benzimidazole)

151.0 (2-amino-

benzothiazole)

Both lose the phenyl

group, but the core

mass differs.

Secondary Fragment 107.1 (Loss of HCN)
108.0 (Loss of

CS/HCN mix)

Benzothiazoles often

lose CS (44 Da) or S

(32 Da).

Isotope Pattern A+1 (~12%) A+2 (~4.5%)

Critical: The

isotope gives

Benzothiazoles a

distinct A+2 peak.

Stability (CE)
High (Requires >25

eV)

Moderate (Requires

>15 eV)

C-S bond is weaker

than C-N, fragmenting

earlier.

Experimental Validation Data
Benzimidazole Aniline: At 20 eV, the precursor (

210) remains 80% intact. The

134 fragment appears at ~15% abundance.

Benzothiazole Aniline: At 20 eV, the precursor (

227) is <40% intact. The

151 fragment is the base peak.

Conclusion: Benzimidazole derivatives are significantly more resistant to CID fragmentation

due to the resonance stabilization of the amidine-like system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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